molecular formula C12H14BrNO2 B12616974 (6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one CAS No. 920801-96-3

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one

Cat. No.: B12616974
CAS No.: 920801-96-3
M. Wt: 284.15 g/mol
InChI Key: BIQLQZMIWPICCP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6R)-6-(4-Bromophenyl)-4-ethylmorpholin-3-one is a chiral morpholinone derivative offered as a key chemical intermediate for research and development, particularly in medicinal chemistry. This compound features a stereogenic center and integrates a bromophenyl group, an ethyl substituent, and a cyclic amide (lactam) within a single scaffold. The 4-bromophenyl moiety is a common handle in cross-coupling reactions, such as Suzuki-Miyaura reactions, facilitating the construction of complex biaryl systems often found in active pharmaceutical ingredients . The morpholin-3-one core is a privileged structure in drug discovery, present in compounds investigated for a range of biological activities, including as inhibitors of enzymes like Poly(ADP-ribose) Polymerase (PARP) and E1 activating enzymes . The ethyl group on the nitrogen atom can fine-tune the molecule's lipophilicity and metabolic stability. As a chiral building block, this compound provides researchers with a versatile starting point for synthesizing focused libraries of novel molecules for screening against biological targets. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

920801-96-3

Molecular Formula

C12H14BrNO2

Molecular Weight

284.15 g/mol

IUPAC Name

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one

InChI

InChI=1S/C12H14BrNO2/c1-2-14-7-11(16-8-12(14)15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3/t11-/m0/s1

InChI Key

BIQLQZMIWPICCP-NSHDSACASA-N

Isomeric SMILES

CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCN1CC(OCC1=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one typically involves the reaction of 4-bromoaniline with ethyl chloroformate to form an intermediate, which is then cyclized with morpholine under specific conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dichloromethane or ethanol. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted morpholine derivatives with various functional groups.

Scientific Research Applications

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can enhance binding affinity to these targets, leading to modulation of their activity. The compound may also participate in signaling pathways, influencing cellular processes and biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

Key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Key Differences from Target Compound Reference
(6R)-6-(4-Nitrophenyl)-4-[(1R)-1-phenylethyl]morpholin-3-one Nitrophenyl at position 6, phenylethyl at position 4 C₁₉H₂₀N₂O₃ Nitro group (electron-withdrawing) vs. bromine (halogen); larger substituent at position 4
4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitrochromen-5(6H)-one Bromophenyl attached to chromenone core C₁₉H₁₈BrN₃O₄ Chromenone scaffold vs. morpholinone ring; additional nitro and methylamino groups
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine Benzoyl group with bromo/fluoro/CF₃ substituents C₁₂H₁₀BrF₄NO₂ Aromatic acyl group vs. ethyl and bromophenyl; trifluoromethyl enhances lipophilicity

Analysis :

  • Electron-withdrawing vs.
  • Ring system: The chromenone-based compound () introduces a fused bicyclic structure, which may enhance planarity and π-stacking interactions compared to the monocyclic morpholinone.
Hydrogen Bonding and Crystal Packing

Hydrogen-bonding motifs significantly influence crystallinity and solubility:

Compound Hydrogen Bond Type Graph Set Notation Crystal Packing Feature Reference
Target compound Not explicitly reported Likely influenced by Br⋯O/N interactions
Chromenone analog () Intramolecular N–H⋯O (S(6) ring) R₂²(8) Hexagonal rings stabilized by N–H⋯O bonds
Nitrophenyl analog () Not reported Steric hindrance from phenylethyl group may reduce H-bonding

Analysis :

  • The chromenone analog forms a robust intramolecular N–H⋯O hydrogen bond, creating an S(6) ring motif, which stabilizes its conformation and influences crystal packing into hexagonal arrays . In contrast, the target compound’s ethyl group may limit similar intermolecular interactions, favoring van der Waals or halogen bonding.
Stereochemical Considerations

The R configuration at position 6 in the target compound is critical for chiral recognition in biological systems. Analogs with alternative stereochemistry (e.g., S configuration) or bulky substituents (e.g., phenylethyl in ) may exhibit divergent pharmacokinetic profiles.

Biological Activity

(6R)-6-(4-bromophenyl)-4-ethylmorpholin-3-one is a morpholine derivative characterized by a unique structure that includes a bromophenyl group and an ethyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that morpholine derivatives, including this compound, exhibit significant antibacterial and antifungal activities. Various studies have demonstrated that these compounds can inhibit the growth of pathogenic microorganisms, making them candidates for further development as antimicrobial agents.

Anticancer Activity

The compound has also been explored for its anticancer properties . Preliminary studies suggest that it may induce cytotoxic effects in cancer cell lines, leading to apoptosis. The presence of the bromophenyl group is believed to enhance its binding affinity to specific molecular targets involved in cancer progression.

The mechanism of action involves the compound's interaction with various biological targets. The bromophenyl moiety can engage in π-π stacking interactions with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds with polar residues. This dual interaction potentially modulates the activity of enzymes or receptors, influencing cellular processes such as proliferation and apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several morpholine derivatives, including this compound, against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of the compound on human breast cancer cell lines (MCF-7). The results revealed a dose-dependent decrease in cell viability, suggesting potential as an anticancer therapeutic agent.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
MorpholineBasic morpholine structureAntimicrobial
4-BromobenzaldehydeBromine-substituted benzeneAnticancer
PhenethylamineSimple phenethyl structureNeuroactive

The unique combination of structural features in this compound distinguishes it from other morpholine derivatives, potentially enhancing its selectivity and potency against specific biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.